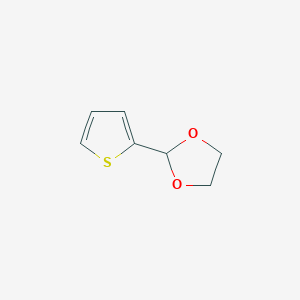

2-(2-Thienyl)-1,3-dioxolane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-thiophen-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFDCRNWLVVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394699 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58268-08-9 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Thienyl)-1,3-dioxolane: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-Thienyl)-1,3-dioxolane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of novel therapeutics, supported by detailed experimental protocols and safety information. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through logical diagrams.

Chemical and Physical Properties

This compound, also known as 2-(1,3-Dioxolan-2-yl)thiophene, is a colorless to light yellow or orange liquid.[1] It is characterized by a thiophene ring attached to a 1,3-dioxolane ring, a structural motif that imparts unique reactivity and makes it a valuable intermediate in various chemical transformations.[1] The dioxolane group serves as a protecting group for the aldehyde functionality of 2-thiophenecarboxaldehyde, rendering it stable under basic and nucleophilic conditions while allowing for deprotection under mild acidic conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | [1] |

| Molecular Weight | 156.20 g/mol | [1] |

| CAS Number | 58268-08-9 | [1] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Density | 1.25 g/cm³ | [1] |

| Boiling Point | 111 °C at 15 mmHg | [1] |

| Refractive Index (n20D) | 1.55 | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. While experimental spectra are not publicly available, the expected spectral data can be predicted based on the analysis of its constituent functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Chemical Shifts (δ) / Absorption Bands (cm⁻¹) / m/z |

| ¹H NMR | Thiophene protons: δ 6.8–7.5 ppm (multiplets); Dioxolane protons: δ 4.0–4.5 ppm (multiplets); Acetal proton: δ ~5.8-6.0 ppm (singlet) |

| ¹³C NMR | Thiophene carbons: δ 125-145 ppm; Dioxolane carbons: δ ~65 ppm; Acetal carbon: δ ~100-105 ppm |

| IR Spectroscopy | C-H stretching (aromatic): ~3100 cm⁻¹; C-H stretching (aliphatic): 2850-3000 cm⁻¹; C-O-C stretching: 1000-1300 cm⁻¹ (strong); C-S stretching: ~600-800 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 156. Key fragments may arise from the loss of ethylene oxide (m/z 112) or the thiophene carboxaldehyde radical cation (m/z 111). |

Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethylene glycol.[3] The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene (or another suitable azeotroping solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-thiophenecarboxaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.), and toluene.

-

Heat the mixture to reflux and collect the water-toluene azeotrope in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Deprotection

The 1,3-dioxolane moiety in this compound is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. This stability makes it an effective protecting group for the aldehyde functionality.

Deprotection to regenerate the 2-thiophenecarboxaldehyde is readily achieved by acid-catalyzed hydrolysis.[2]

References

"2-(2-Thienyl)-1,3-dioxolane" chemical structure and IUPAC name

An In-depth Technical Guide to 2-(2-Thienyl)-1,3-dioxolane

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and applications, with a focus on its role as a versatile intermediate in organic synthesis.

Chemical Structure and IUPAC Name

IUPAC Name: 2-(thiophen-2-yl)-1,3-dioxolane[1][2]

Synonyms: 2-(1,3-Dioxolan-2-yl)thiophene[2][3]

Chemical Structure:

The molecule consists of a five-membered thiophene ring linked at its 2-position to the 2-position of a 1,3-dioxolane ring. The 1,3-dioxolane ring is a five-membered saturated heterocycle containing two oxygen atoms at positions 1 and 3.

Image of the chemical structure of this compound would be placed here in a full document.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below, providing a valuable reference for experimental design and characterization.

| Property | Value |

| CAS Number | 58268-08-9[1][2][3] |

| Molecular Formula | C₇H₈O₂S[2][3] |

| Molecular Weight | 156.2 g/mol [2][3] |

| Appearance | Colorless to light yellow/orange clear liquid[3] |

| Boiling Point | 111 °C at 15 mmHg[3] |

| Density | 1.25 g/cm³[3] |

| Refractive Index | n20D 1.55[3] |

| Purity | ≥ 97% (GC)[3] |

Applications in Research and Development

This compound is a versatile building block with applications spanning several scientific domains:

-

Organic Synthesis: It serves as a crucial intermediate for creating more complex molecules, particularly in the agrochemical and fine chemical industries.[3] Its primary function is as a protecting group for the formyl group of 2-thiophenecarboxaldehyde. Dioxolanes are stable under basic and nucleophilic conditions, allowing for chemical transformations on other parts of a molecule, and can be readily removed under mild acidic conditions.[4][5]

-

Pharmaceutical Development: The compound is a valuable precursor in the synthesis of bioactive molecules and pharmaceuticals.[3][6] Its structural motifs are explored for creating drugs targeting various conditions, including neurological disorders.[3]

-

Materials Science: It is utilized in the development of advanced materials such as conductive polymers and organic electronics.[1][3] The thiophene moiety is a common component in organic semiconductor research.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved via the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethylene glycol.[7] The reaction equilibrium is driven towards the product by the removal of water, often using a Dean-Stark apparatus.

Reaction:

2-Thiophenecarboxaldehyde + Ethylene Glycol ⇌ this compound + Water

Materials:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 - 1 mol%)

-

Toluene (or other suitable solvent for azeotropic water removal)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add 2-thiophenecarboxaldehyde and toluene.

-

Add ethylene glycol (1.2 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 mol%).

-

Heat the mixture to reflux. The formation of water will be observable in the side-arm of the Dean-Stark trap.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to quench the acid catalyst, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure this compound.[8]

Logical Workflow and Diagrams

The following diagrams illustrate key logical processes relevant to the synthesis and use of this compound.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. Dioxolane - Wikipedia [en.wikipedia.org]

- 6. 2-(Benzo[b]thiophen-5-yl)-1,3-dioxolane Supplier & Distributor of CAS# [processpointchem.com]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

"2-(1,3-Dioxolan-2-yl)thiophene" CAS number and spectral data

CAS Number: 58268-08-9

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-yl)thiophene, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical identity, spectral data, and a general experimental protocol for its synthesis.

Core Compound Information

| Property | Value |

| Compound Name | 2-(1,3-Dioxolan-2-yl)thiophene |

| Synonyms | 2-(Thiophen-2-yl)-1,3-dioxolane |

| CAS Number | 58268-08-9[1] |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

Spectral Data

While specific experimental spectra for 2-(1,3-Dioxolan-2-yl)thiophene are not widely available in the public domain, the following tables present expected spectral characteristics based on the analysis of its constituent functional groups (a thiophene ring and a dioxolane ring) and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected ¹H NMR spectrum in CDCl₃ would exhibit signals corresponding to the protons on the thiophene ring and the ethylene bridge of the dioxolane ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.1 | m | 3H | Thiophene ring protons (H-3, H-4, H-5) |

| ~ 5.9 | s | 1H | Acetal proton (CH on dioxolane) |

| ~ 4.1 - 3.9 | m | 4H | Dioxolane protons (-OCH₂CH₂O-) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is predicted to show distinct signals for the carbon atoms of the thiophene and dioxolane rings.

| Chemical Shift (ppm) | Assignment |

| ~ 140 - 125 | Thiophene ring carbons |

| ~ 103 | Acetal carbon (O-CH-O) |

| ~ 65 | Dioxolane carbons (-OCH₂CH₂O-) |

IR (Infrared) Spectroscopy

The IR spectrum would likely display characteristic absorption bands for the C-H bonds of the aromatic thiophene ring, the C-O bonds of the ether linkages in the dioxolane ring, and the C-S bond of the thiophene.

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~ 3100 | C-H stretching (Thiophene ring) |

| ~ 2900-2800 | C-H stretching (Dioxolane ring) |

| ~ 1200-1000 | C-O stretching (Dioxolane ring) |

| ~ 850 - 650 | C-S stretching (Thiophene ring)[2] |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for dioxolanes involve the loss of fragments from the dioxolane ring.

| m/z Value | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 113 | Loss of -C₂H₅O (fragment from dioxolane ring) |

| 83 | Thiophene ring fragment |

Experimental Protocols

A general procedure for the synthesis of 2-substituted-1,3-dioxolanes involves the acid-catalyzed reaction of an aldehyde with ethylene glycol. The following is an adaptable protocol for the synthesis of 2-(1,3-Dioxolan-2-yl)thiophene from 2-thiophenecarboxaldehyde.

Reaction: Thiophene-2-carboxaldehyde + Ethylene Glycol → 2-(1,3-Dioxolan-2-yl)thiophene

Materials:

-

Thiophene-2-carboxaldehyde

-

Ethylene glycol

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid)

-

An organic solvent capable of forming an azeotrope with water (e.g., toluene)

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

Standard laboratory glassware including a Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add thiophene-2-carboxaldehyde and toluene.

-

Add a slight excess of ethylene glycol (approximately 1.1-1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

The product can be further purified by vacuum distillation or column chromatography.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like 2-(1,3-Dioxolan-2-yl)thiophene.

Caption: Workflow for Synthesis and Characterization.

References

Technical Guide: Synthesis and Characterization of 2-(2-Thienyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of 2-(2-Thienyl)-1,3-dioxolane (CAS No: 58268-08-9). This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly as a protecting group for 2-thiophenecarboxaldehyde. This document details a well-established synthetic protocol and outlines the expected analytical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), crucial for the verification of its structure and purity.

Introduction

This compound is a cyclic acetal derived from 2-thiophenecarboxaldehyde and ethylene glycol. The dioxolane functional group is a robust protecting group for aldehydes, stable under basic and nucleophilic conditions, yet readily cleaved under mild acidic conditions. This orthogonality makes it a strategic choice in multi-step syntheses of complex molecules, including pharmaceuticals and functional materials. An understanding of its synthesis and a thorough characterization are paramount for its effective application.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethylene glycol.[1] The reaction is typically carried out in a non-polar solvent with azeotropic removal of water to drive the reaction equilibrium towards the product.

Reaction Scheme

Caption: Acid-catalyzed synthesis of this compound.

Experimental Protocol

The following is a general laboratory procedure for the synthesis of this compound:

Materials:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

-

Toluene (or Benzene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 2-thiophenecarboxaldehyde and toluene.[2]

-

Add ethylene glycol (typically 1.1 to 1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-1 mol%).[2]

-

Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, providing a visual indication of the reaction's progress.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.[2]

-

Once the reaction is complete, cool the mixture to room temperature.[2]

-

Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.[2]

-

Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[2]

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 58268-08-9 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 6.8 – 7.5 | m | Thiophene ring protons (3H) |

| ~ 5.9 - 6.1 | s | Acetal proton (-O-CH-O-) (1H) |

| ~ 4.0 – 4.5 | m | Dioxolane ring protons (-OCH₂CH₂O-) (4H) |

Note: The chemical shifts for the thiophene protons are approximate and will appear as multiplets (doublets and triplets) characteristic of a 2-substituted thiophene ring.[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary thiophene carbon (C2) |

| ~ 124 - 128 | Thiophene CH carbons (C3, C4, C5) |

| ~ 102 - 105 | Acetal carbon (-O-C H-O-) |

| ~ 65 | Dioxolane carbons (-OC H₂C H₂O-) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | C-H stretching (aromatic) |

| ~ 2980 - 2850 | C-H stretching (aliphatic) |

| ~ 1450 - 1400 | C=C stretching (thiophene ring) |

| ~ 1200 - 1000 | C-O stretching (strong, characteristic of acetal) |

| ~ 850 - 700 | C-S stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 156.20 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅O]⁺ |

| 83 | [Thiophene-CH]⁺ |

Note: The fragmentation pattern will show characteristic losses from the dioxolane and thiophene rings, confirming the overall structure. The molecular ion peak is expected at an m/z of 156.20, corresponding to the molecular formula C₇H₈O₂S.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has detailed a reliable and commonly used method for the synthesis of this compound. Furthermore, it has provided a comprehensive set of expected characterization data that are essential for researchers, scientists, and drug development professionals to verify the successful synthesis and purity of this important chemical intermediate. The provided experimental protocol and logical workflow serve as a practical resource for the laboratory preparation and analysis of this compound.

References

The Versatile Heterocycle: A Technical Guide to 2-(2-Thienyl)-1,3-dioxolane as a Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(2-thienyl)-1,3-dioxolane, a versatile heterocyclic building block with significant potential in organic synthesis, medicinal chemistry, and materials science. This document consolidates its chemical and physical properties, provides detailed experimental protocols for its synthesis and deprotection, and explores its applications as a key synthetic intermediate. The information is presented to support researchers and professionals in leveraging this compound for the development of novel molecules and materials.

Introduction

Heterocyclic compounds are fundamental to the development of a vast array of functional molecules, from pharmaceuticals to organic electronics. Among these, thiophene-containing scaffolds are of particular interest due to the unique electronic properties conferred by the sulfur atom. This compound emerges as a valuable building block, effectively combining the reactive potential of the thiophene ring with the stability and synthetic utility of the dioxolane moiety. The dioxolane group serves as a protecting group for the formyl group of thiophene-2-carboxaldehyde, allowing for selective reactions at other positions of the thiophene ring. This guide will detail the properties, synthesis, and reactivity of this important synthetic intermediate.[1]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is crucial for its effective use in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58268-08-9 | [2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 111 °C @ 15 mmHg | [4] |

| Density | 1.25 g/cm³ | [] |

| Refractive Index (n20/D) | 1.55 | |

| Storage | 2-8 °C, under inert atmosphere | [2] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | Predicted: δ ~7.4 (dd, 1H, thiophene-H5), ~7.1 (dd, 1H, thiophene-H3), ~7.0 (dd, 1H, thiophene-H4), ~6.1 (s, 1H, O-CH-O), ~4.1 (m, 4H, O-CH₂-CH₂-O) | Based on analogous structures |

| ¹³C NMR (CDCl₃) | Predicted: δ ~140 (thiophene-C2), ~127 (thiophene-C5), ~126 (thiophene-C3), ~125 (thiophene-C4), ~103 (O-CH-O), ~65 (O-CH₂-CH₂-O) | Based on analogous structures |

| FTIR (neat) | Characteristic Peaks (cm⁻¹): ~3100 (C-H, aromatic), ~2900 (C-H, aliphatic), ~1450 (C=C, aromatic), ~1200-1000 (C-O, acetal) | [2] |

| Mass Spectrometry (EI) | m/z: 156 (M⁺), characteristic fragments |

Experimental Protocols

Detailed and reliable experimental procedures are paramount for the successful application of this compound in a laboratory setting. The following sections provide protocols for its synthesis and subsequent deprotection.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of thiophene-2-carboxaldehyde with ethylene glycol.[6] The removal of water is critical to drive the reaction equilibrium towards the product.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Thiophene-2-carboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.[7][8]

Deprotection of this compound

The dioxolane group is a robust protecting group under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde.[9][10]

Reaction Scheme:

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 58268-08-9 | TCI AMERICA [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. chembk.com [chembk.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

Spectroscopic Analysis of 2-(2-Thienyl)-1,3-dioxolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-Thienyl)-1,3-dioxolane, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear, tabular format for easy reference. Furthermore, it outlines standardized experimental protocols for acquiring these spectra and includes logical workflows for spectral interpretation.

Introduction

This compound belongs to the class of cyclic acetals and contains a thiophene moiety, a sulfur-containing aromatic heterocycle. The dioxolane ring serves as a common protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions and its susceptibility to cleavage under acidic conditions. The presence of the thiophene ring introduces unique electronic and structural features that can be elucidated through various spectroscopic techniques. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings.

Predicted Spectroscopic Data

Based on the analysis of related structures and the known spectroscopic behavior of thiophene and dioxolane moieties, the following data are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | H-5 (Thiophene) |

| ~7.10 | dd | 1H | H-3 (Thiophene) |

| ~6.95 | dd | 1H | H-4 (Thiophene) |

| ~5.90 | s | 1H | H-2 (Dioxolane) |

| ~4.00 | m | 4H | H-4, H-5 (Dioxolane) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | C-2 (Thiophene) |

| ~127 | C-5 (Thiophene) |

| ~126 | C-3 (Thiophene) |

| ~125 | C-4 (Thiophene) |

| ~103 | C-2 (Dioxolane) |

| ~65 | C-4, C-5 (Dioxolane) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch (Thiophene) |

| ~2900 | Medium | Aliphatic C-H stretch (Dioxolane) |

| ~1600-1400 | Medium-Weak | C=C stretching (Thiophene ring) |

| ~1200-1000 | Strong | C-O stretching (Dioxolane ring) |

| ~900-700 | Strong | C-H out-of-plane bending (Thiophene) |

| ~850 | Medium | C-S stretching (Thiophene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Assignment |

| 156 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M-H]⁺ |

| 113 | Moderate | [M - C₂H₃O]⁺ |

| 83 | High | [C₄H₃S]⁺ (Thienyl cation) |

| 73 | Moderate | [C₃H₅O₂]⁺ (Dioxolane fragment) |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the neat liquid sample directly on the ATR crystal. For transmission IR, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal or empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualization of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of spectral interpretation for the analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

The Pivotal Role of 2-(2-Thienyl)-1,3-dioxolane in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and therapeutic potential of the versatile chemical intermediate, 2-(2-Thienyl)-1,3-dioxolane.

In the landscape of pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, this compound has emerged as a crucial intermediate, particularly in the creation of drugs targeting a range of conditions, most notably cardiovascular diseases. This technical guide provides an in-depth analysis of the chemistry of this compound, its role as a precursor to active pharmaceutical ingredients (APIs), and the pharmacological significance of the thiophene moiety it carries.

Core Chemical Attributes and Synthesis

This compound is a heterocyclic compound that serves primarily as a protected form of 2-thiophenecarboxaldehyde. The 1,3-dioxolane ring masks the reactive aldehyde group, allowing for chemical modifications on the thiophene ring that would otherwise be incompatible with a free aldehyde. This strategic protection is a cornerstone of its utility in multi-step organic synthesis.

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of 2-thiophenecarboxaldehyde with ethylene glycol. This reaction is typically performed under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the acetal.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58268-08-9 |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 111 °C @ 15 mmHg |

| Density | 1.25 g/cm³ |

Experimental Protocols

Synthesis of this compound

A general and robust procedure for the synthesis of this compound is the acetalization of 2-thiophenecarboxaldehyde.

-

Reactants: 2-thiophenecarboxaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), and toluene (solvent).

-

Procedure:

-

A mixture of 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation.

-

Conversion to 2-(2-thienyl)ethanol: A Key Intermediate

The conversion of this compound to 2-(2-thienyl)ethanol is a critical step in the synthesis of several important pharmaceuticals. This transformation is generally achieved in a two-step sequence: deprotection of the acetal to regenerate the aldehyde, followed by reduction of the aldehyde to the primary alcohol.

-

Step 1: Deprotection (Hydrolysis) of this compound

-

Reactants: this compound, aqueous acid (e.g., HCl or H₂SO₄), and an organic co-solvent (e.g., acetone or THF).

-

Procedure: The dioxolane is dissolved in the organic solvent, and the aqueous acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The aldehyde is then extracted into an organic solvent.

-

-

Step 2: Reduction of 2-thiophenecarboxaldehyde

-

Reactants: 2-thiophenecarboxaldehyde, a reducing agent (e.g., sodium borohydride), and a suitable solvent (e.g., methanol or ethanol).

-

Procedure: The aldehyde is dissolved in the alcohol, and sodium borohydride is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is stirred until completion, then quenched, and the product, 2-(2-thienyl)ethanol, is isolated through extraction and purified.

-

Application in the Synthesis of Antiplatelet Agents: The Case of Ticlopidine

A prime example of the medicinal chemistry application of the 2-(2-thienyl) scaffold is in the synthesis of the antiplatelet drug, ticlopidine. 2-(2-thienyl)ethanol, derived from this compound, is a key precursor in this synthesis. The overall synthetic strategy highlights the importance of this chemical family in producing life-saving medications.

Thienyl-Substituted Dioxolanes: A Technical Guide to Their Emerging Role in Materials Science

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Thienyl-substituted dioxolanes are a fascinating class of heterocyclic compounds that are gaining traction in materials science. By marrying the electron-rich nature of the thiophene ring with the versatile dioxolane moiety, these materials open up new avenues for the development of advanced organic electronics, sensors, and functional polymers. The dioxolane group can act as a solubilizing element, a protecting group in complex syntheses, or a structural component to fine-tune the optoelectronic and morphological properties of thienyl-based materials. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of thienyl-substituted dioxolanes, supported by experimental protocols and comparative data to facilitate further research and development in this promising field.

Introduction to Thienyl-Substituted Dioxolanes

The functionalization of conjugated systems is a cornerstone of modern materials science, enabling the precise tuning of electronic and physical properties. Thiophene-based oligomers and polymers are well-established as high-performance materials in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs)[1]. The introduction of a dioxolane substituent to the thiophene backbone offers a unique synthetic handle to modulate solubility, molecular packing, and electronic characteristics. The 1,3-dioxolane ring, a cyclic acetal, is generally stable under neutral and basic conditions but can be cleaved under acidic conditions, providing a potential for stimuli-responsive materials or serving as a protecting group for aldehyde or ketone functionalities during multi-step syntheses[2][3]. This dual functionality makes thienyl-substituted dioxolanes particularly attractive for creating complex, tailored molecular architectures for advanced material applications.

Synthesis of Thienyl-Substituted Dioxolanes

The most common method for the synthesis of 2-substituted-1,3-dioxolanes is the acid-catalyzed reaction of a corresponding aldehyde or ketone with ethylene glycol. This reversible reaction typically employs a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.

A general workflow for the synthesis and troubleshooting is presented below:

Caption: General synthesis and troubleshooting workflow for thienyl-substituted dioxolanes.

Experimental Protocols

2.1.1. Synthesis of 2-phenyl-2-(2-thienyl)-1,3-dioxolane [4]

-

Materials: 2-Benzoylthiophene (19 g, 0.1 mole), ethylene glycol (11 ml, 0.2 mole), toluene (150 ml), p-toluenesulfonic acid (approx. 0.2 g), ether, water, silica gel, ethyl acetate, hexane.

-

Procedure:

-

Combine 2-benzoylthiophene, ethylene glycol, toluene, and p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark trap.

-

Reflux the mixture for 6 hours, collecting the water by-product.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 1:8 ethyl acetate:hexane eluent.

-

If the reaction is incomplete, add more ethylene glycol (e.g., 30 ml) and continue refluxing until the starting material is consumed.

-

Cool the reaction mixture and dilute with 200 ml of ether.

-

Wash the organic layer twice with 150 ml portions of water.

-

Dry the organic layer and concentrate to dryness.

-

Purify the residue by column chromatography on silica gel using a 1:8 ethyl acetate:hexane eluent to yield the product as an oil.

-

2.1.2. Synthesis of 2-(3-Methyl-2-thienyl)-1,3-dioxolane [5]

-

Materials: 3-Methyl-2-thiophenecarboxaldehyde (12 g), 1,2-ethanediol (20 ml), toluene-p-sulfonic acid (trace amount), toluene (250 ml), 5% aqueous sodium carbonate solution.

-

Procedure:

-

Heat the mixture of 3-methyl-2-thiophenecarboxaldehyde, 1,2-ethanediol, a trace of toluene-p-sulfonic acid, and toluene at reflux under a Dean-Stark apparatus for 4 hours.

-

Cool the reaction mixture and wash with 5% aqueous sodium carbonate solution and then with water.

-

Evaporate the toluene solution to obtain an oil.

-

Distill the oil under reduced pressure (b.p. 95°C/0.1 mm) to yield the pure product.

-

Properties of Thienyl-Substituted Dioxolanes and Related Materials

Photophysical Properties

The photophysical properties of thienyl-based materials are of paramount importance for their application in OLEDs and sensors. The absorption and emission wavelengths, as well as the photoluminescence quantum yield (PLQY), are key parameters. For donor-acceptor systems involving thienyl moieties, intramolecular charge transfer (ICT) characteristics are often observed, leading to solvatochromism.

| Compound Class | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Notes |

| Thienyl-S,S-dioxide Oligomers | - | - | 12% - 70% | PLQY is highly dependent on the terminal substituent (thiophene vs. phenyl)[4]. |

| Naphthalene-substituted Oligothiophenes | 350-450 | 400-550 | - | Absorption and emission are red-shifted with increasing number of thiophene units. |

| Dicyanovinyl-substituted Oligothiophenes | 420-485 | 490-565 | - | Strong electron-withdrawing groups lead to significant red-shifts in absorption and emission[6]. |

3.1.1. Experimental Protocol: Photophysical Characterization

-

UV-Vis Absorption Spectroscopy:

-

Prepare solutions of the compound in spectroscopic grade solvents at a concentration of approximately 10⁻⁵ M.

-

Record the absorption spectra at room temperature using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

-

-

Fluorescence Spectroscopy:

-

Use the same solutions prepared for UV-Vis spectroscopy.

-

Excite the sample at its absorption maximum and record the emission spectrum.

-

To determine the photoluminescence quantum yield (PLQY), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to determine the electrochemical properties of these materials, including their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These values are crucial for designing efficient charge injection and transport layers in electronic devices.

| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| ITIC-Th (Thienyl side chains) | -5.66 | -3.93 | 1.73 | [7] |

| ITIC (Phenyl side chains) | -5.48 | -3.83 | 1.65 | [7] |

| Poly(1,3-dioxolane) (electrolyte) | - | - | - | Ionic conductivity: 1.07 mS/cm[8][9] |

3.2.1. Experimental Protocol: Cyclic Voltammetry [10][11][12][13]

-

Setup: A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Procedure:

-

Prepare a ~1 mM solution of the analyte in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

-

Record the cyclic voltammogram by scanning the potential.

-

Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Calculate the HOMO and LUMO energy levels from the onset oxidation (E_ox) and reduction (E_red) potentials using the following empirical formulas: E_HOMO = -[E_ox - E_(Fc/Fc⁺) + 4.8] eV E_LUMO = -[E_red - E_(Fc/Fc⁺) + 4.8] eV

-

Thermal Properties

The thermal stability of organic materials is critical for the long-term performance and operational lifetime of electronic devices. Thermogravimetric analysis (TGA) is used to determine the decomposition temperature (T_d), which is the temperature at which the material starts to lose weight.

| Material Class | Decomposition Temp. (T_d, °C) | Notes |

| Dithieno[3,2-d:2′,3′-d]thiophene derivatives | > 290 | Good thermal stability, suitable for device fabrication processes[14]. |

| Thiazolo[5,4-d]thiazole derivatives | > 390 | High thermal stability, with 5% weight loss temperatures ranging from 397 to 439 °C[15]. |

| Nonylbisoxazole-based copolymers | - | Good thermal stability indicated by TGA[3]. |

3.3.1. Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Procedure:

-

Place a small amount of the sample (5-10 mg) in a TGA pan.

-

Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss as a function of temperature. The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.

-

Potential Applications in Materials Science

The unique combination of the thienyl and dioxolane moieties suggests a range of potential applications for these materials.

Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers and small molecules are widely used as the active semiconductor layer in OFETs. The dioxolane group can improve the solubility of these materials, facilitating solution-based processing techniques like spin-coating and printing. Furthermore, the polarity of the dioxolane unit can influence the molecular packing and morphology of the thin film, which are critical for efficient charge transport.

A general workflow for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Synthesis and Ionophoric Properties of Crown Ether Capped with a Convergent Hydroxamic Acid Function | Semantic Scholar [semanticscholar.org]

- 3. Nonylbisoxazole-based donor–acceptor copolymers for polymer solar cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Strings Attached – Oligothiophene Substituents Determine the Fate of Excited States in Ruthenium Complexes for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Thienothiophene-based copolymers for high-performance solar cells, employing different orientations of the thiazole group as a π bridge - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and properties of poly(1,3-dioxolane) in situ quasi-solid-state electrolytes via a rare-earth triflate catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]

- 10. researchgate.net [researchgate.net]

- 11. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. mdpi.com [mdpi.com]

- 15. A new dithieno[3,2-b:2′,3′-d]thiophene derivative for high performance single crystal organic field-effect transistors and UV-sensitive phototransistors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Thienyl)-1,3-dioxolane: Synthesis, Properties, and Avenues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Thienyl)-1,3-dioxolane is a heterocyclic compound that holds potential as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and spectroscopic characterization. While direct biological activity data for this specific molecule is currently limited, this document outlines detailed, proposed experimental protocols for its biological evaluation, drawing from established methodologies for similar thiophene and dioxolane derivatives. Furthermore, this guide explores the potential of this compound as a chemical scaffold for the development of novel therapeutic agents and presents a logical workflow for such drug discovery endeavors.

Introduction

The thiophene ring is a prominent scaffold in a multitude of pharmaceuticals due to its diverse biological activities. Similarly, the 1,3-dioxolane moiety is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. The combination of these two structural motifs in this compound presents an intriguing, yet underexplored, platform for the discovery of new bioactive molecules. This guide aims to consolidate the existing knowledge on this compound and to provide a roadmap for future research into its potential therapeutic applications.

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the acid-catalyzed acetalization of 2-thiophenecarboxaldehyde with ethylene glycol.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Toluene or benzene (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask and a Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Physicochemical and Spectroscopic Data

The following table summarizes the known physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference |

| CAS Number | 58268-08-9 | [2] |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 111 °C at 15 mmHg | [2] |

| Density | 1.25 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.5430 to 1.5470 | [3] |

Expected Spectroscopic Data:

| Spectroscopy | Expected Peaks |

| ¹H NMR | Signals corresponding to the thiophene ring protons and the dioxolane ring protons. |

| ¹³C NMR | Resonances for the carbons of the thiophene and dioxolane rings. |

| IR (Infrared) | Characteristic bands for C-H, C-O, and C-S stretching and bending vibrations. |

| MS (Mass Spectrometry) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Visualizing the Synthesis Workflow

The synthesis of this compound can be represented by the following workflow diagram.

Caption: Synthesis workflow for this compound.

Proposed Biological Evaluation

Given the absence of direct biological data, a systematic screening of this compound for various biological activities is warranted. The following protocols are proposed based on established methods for similar heterocyclic compounds.[4][5][6]

Experimental Protocols for Biological Screening

A common method to assess antimicrobial and antifungal activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[7][8]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotics and antifungals (e.g., ampicillin, fluconazole)

-

Spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (microorganisms with standard drugs) and negative controls (microorganisms with no drug and medium alone).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism, either visually or by measuring the optical density at 600 nm.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][9][10][11]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., fibroblasts)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.[6][12][13][14][15]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Cell culture medium

-

Test compound dissolved in DMSO

-

Overlay medium (containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Seed host cells in 6-well plates and grow to confluence.

-

Infect the cell monolayers with a known amount of virus in the presence of various concentrations of the test compound.

-

After an adsorption period, remove the virus-compound mixture and add an overlay medium containing the respective concentrations of the compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

-

Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizing the Proposed Biological Screening Workflow

The proposed workflow for the initial biological evaluation of this compound is depicted below.

Caption: Proposed workflow for biological screening.

This compound as a Scaffold for Drug Discovery

Logical Workflow for Scaffold-Based Drug Discovery

The following diagram illustrates a logical workflow for utilizing this compound as a starting point for a drug discovery program.

Caption: Scaffold-based drug discovery workflow.

Conclusion and Future Outlook

This compound is a readily accessible compound with physicochemical properties that make it an attractive starting point for further investigation. While the current literature lacks direct evidence of its biological activity, the established importance of both the thiophene and dioxolane moieties in medicinal chemistry strongly suggests that this compound and its derivatives are promising candidates for drug discovery. The proposed experimental workflows provide a clear path for the systematic evaluation of its biological potential. Future research focused on the synthesis of a diverse library of derivatives and their subsequent biological screening could unveil novel therapeutic agents with a wide range of applications, from antimicrobial and antiviral to anticancer therapies. The exploration of this chemical space holds significant promise for the development of the next generation of therapeutics.

References

- 1. This compound | 58268-08-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT (Assay protocol [protocols.io]

- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. criver.com [criver.com]

- 15. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 16. ChemBounce: a computational framework for scaffold hopping in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective - American Chemical Society [acs.digitellinc.com]

- 18. lifechemicals.com [lifechemicals.com]

- 19. biosolveit.de [biosolveit.de]

Methodological & Application

Application Notes and Protocols: 2-(2-Thienyl)-1,3-dioxolane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly within drug development, the strategic use of protecting groups is paramount for the successful and efficient construction of complex molecules. Aldehydes, being highly reactive electrophiles, often necessitate temporary protection to prevent unwanted side reactions under various conditions. The 2-(2-Thienyl)-1,3-dioxolane group emerges as a valuable acid-labile protecting group for aldehydes, offering a unique combination of stability and selective cleavage. This cyclic acetal is formed by the reaction of an aldehyde with ethylene glycol in the presence of an acid catalyst. The electron-rich nature of the thiophene ring influences the stability and reactivity of the dioxolane moiety, making it a subject of interest for selective protection strategies.

These application notes provide a comprehensive overview of the use of this compound as a protecting group for aldehydes, including detailed experimental protocols for its formation and cleavage, and a comparative analysis of its stability against other common aldehyde protecting groups.

Advantages of this compound Protecting Group

-

Stability: Stable to basic and nucleophilic conditions, allowing for a wide range of subsequent chemical transformations.

-

Selective Cleavage: Readily cleaved under mild acidic conditions, providing orthogonality with other protecting groups that are stable to acid but labile to other reagents.

-

Moderate Lability: The electron-rich thiophene ring is thought to confer a moderate lability under acidic conditions, potentially allowing for selective deprotection in the presence of more robust acetals.[1]

Data Presentation

Table 1: Formation of 2-(Aryl)-1,3-dioxolanes - A Comparative Overview

| Aldehyde | Protecting Group | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 3-Methyl-2-thiophenecarboxaldehyde | 2-(3-Methyl-2-thienyl)-1,3-dioxolane | p-Toluenesulfonic acid | Toluene | 4 | ~89% (calculated) | [2] |

| 3-Thiophenecarboxaldehyde | 2-(Thiophen-3-yl)-1,3-dioxolane | p-Toluenesulfonic acid | Toluene | Not specified | Not specified | [1] |

| Benzaldehyde | 2-Phenyl-1,3-dioxolane | p-Toluenesulfonic acid | Toluene | Not specified | Not specified |

Note: The yield for 2-(3-Methyl-2-thienyl)-1,3-dioxolane was calculated based on the reported masses of reactant and product.[2]

Table 2: Deprotection of 2-(Aryl)-1,3-dioxolanes

| Protected Aldehyde | Reagents | Solvent | Time | Yield (%) | Reference |

| 2-(Thiophen-3-yl)-1,3-dioxolane | Dilute HCl | Acetone/Water | Not specified | Not specified | [1] |

| 2-Phenyl-1,3-dioxolane | NaBArF₄ | Water | 5 min | Quantitative | [3] |

| General 1,3-Dioxolanes | Nickel Boride | Methanol | Not specified | Quantitative | [4] |

Table 3: Comparative Stability of Aldehyde Protecting Groups

| Protecting Group | Stable Towards | Labile Towards |

| This compound | Bases, Nucleophiles, Reductants (e.g., LiAlH₄, NaBH₄), Organometallics (e.g., Grignard reagents) | Mild to strong acids (e.g., HCl, H₂SO₄, p-TsOH) |

| 1,3-Dithiane | Acids (stronger than dioxolanes), Bases, Nucleophiles, Reductants, Organometallics | Oxidizing agents (e.g., HgCl₂, NBS), Lewis acids |

| Dimethyl Acetal | Bases, Nucleophiles, Reductants, Organometallics | Mild aqueous acid (less stable than cyclic acetals) |

| tert-Butyldimethylsilyl (TBDMS) Ether | Mildly acidic and basic conditions | Fluoride ions (e.g., TBAF), Strong acids |

Experimental Protocols

Protocol 1: Protection of 2-Thiophenecarboxaldehyde as this compound

This protocol is adapted from the synthesis of the analogous 2-(3-Methyl-2-thienyl)-1,3-dioxolane.[2]

Materials:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol (1.5 - 2.0 equivalents)

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

5% aqueous sodium carbonate solution

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and condenser, add 2-thiophenecarboxaldehyde (1 equivalent), toluene (e.g., 20 mL per gram of aldehyde), and ethylene glycol (1.5-2.0 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with 5% aqueous sodium carbonate solution, followed by water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by vacuum distillation.

Protocol 2: Deprotection of this compound

This is a general protocol for the acidic hydrolysis of dioxolanes.[1]

Materials:

-

This compound

-

Acetone

-

Water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or diethyl ether

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 3:1 v/v).

-

Add a catalytic amount of dilute hydrochloric acid.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the deprotected 2-thiophenecarboxaldehyde.

Mandatory Visualization

Caption: Mechanism of Aldehyde Protection.

Caption: Mechanism of Aldehyde Deprotection.

Caption: Experimental Workflow for Aldehyde Protection.

References

Protocol for the synthesis of "2-(2-Thienyl)-1,3-dioxolane" from 2-thiophenecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(2-Thienyl)-1,3-dioxolane, a valuable intermediate in organic synthesis and drug development. The synthesis involves the protection of the aldehyde functional group of 2-thiophenecarboxaldehyde as a cyclic acetal using ethylene glycol. This application note details the reaction mechanism, experimental procedures, necessary reagents and equipment, and methods for purification and characterization.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. Aldehydes are highly reactive electrophiles that can undergo reactions under both nucleophilic and basic conditions. The formation of a 1,3-dioxolane from an aldehyde and ethylene glycol is a common and effective method for protecting the aldehyde functionality.[1][2] The resulting cyclic acetal is stable to a wide range of nucleophiles and bases.[1] The protecting group can be readily removed under acidic conditions to regenerate the aldehyde.[1][3] this compound is a useful building block in the synthesis of various pharmaceutical and agrochemical compounds.

Reaction and Mechanism

The synthesis of this compound from 2-thiophenecarboxaldehyde and ethylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction. The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization to form the stable 1,3-dioxolane ring with the elimination of water.[2] The use of an acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by the hydroxyl groups of ethylene glycol.[2] To drive the equilibrium towards the product, the water formed during the reaction is typically removed.[1]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

2-Thiophenecarboxaldehyde

-

Ethylene glycol

-

Toluene

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or another acid catalyst (e.g., HCl, H₂SO₄)[1][4]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser[1]

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

-

Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde, ethylene glycol (1.5-2.0 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.01-0.05 equivalents).[1][4]

-

Reaction: Attach a Dean-Stark apparatus and a condenser to the flask. Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), allow the reaction mixture to cool to room temperature.

-

Quenching: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.[5]

Data Presentation

| Parameter | Value/Condition | Reference(s) |

| Starting Material | 2-Thiophenecarboxaldehyde | |

| Reagent | Ethylene glycol | [1][4] |

| Catalyst | p-Toluenesulfonic acid, HCl, H₂SO₄, Lewis acids | [1][6] |

| Solvent | Toluene | [1][4] |

| Reaction Temperature | Reflux | [1][5] |

| Water Removal | Dean-Stark apparatus | [1][5] |

| Typical Yield | High (quantitative in some cases for similar aldehydes) | [6] |

| Purification Method | Extraction, Distillation, Column Chromatography | [5] |

Visualizations

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene is flammable and toxic; avoid inhalation and contact with skin.

-

Acid catalysts are corrosive; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protection of 2-thiophenecarboxaldehyde as its 1,3-dioxolane derivative is a robust and efficient procedure that is widely applicable in organic synthesis. The protocol described herein is straightforward and generally provides high yields of the desired product. The stability of the this compound under basic and nucleophilic conditions, coupled with its facile deprotection under acidic conditions, makes it an excellent choice for the protection of the thiophene-2-carboxaldehyde functionality during complex synthetic sequences.

References

Application Notes and Protocols: Acid-Catalyzed Deprotection of 2-(2-Thienyl)-1,3-dioxolane

Audience: Researchers, scientists, and drug development professionals.